4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2580228-42-6
VCID: VC5340958
InChI: InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H
SMILES: CN(C)C(=O)N1CCC(CC1)N.Cl.Cl
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16

4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride

CAS No.: 2580228-42-6

Cat. No.: VC5340958

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16

* For research use only. Not for human or veterinary use.

4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride - 2580228-42-6

Specification

CAS No. 2580228-42-6
Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16
IUPAC Name 4-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride
Standard InChI InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H
Standard InChI Key UIMBMSNTUJRPQJ-UHFFFAOYSA-N
SMILES CN(C)C(=O)N1CCC(CC1)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride belongs to the piperidine carboxamide class, featuring a six-membered piperidine ring substituted with an amino group at the 4-position and a dimethylcarbamoyl moiety at the 1-position. The hydrochloride salt enhances its stability and solubility in aqueous media. Key identifiers include:

PropertyValue
CAS Number873537-35-0
Molecular FormulaC₈H₁₈ClN₃O
Molecular Weight207.70 g/mol
IUPAC Name4-amino-N,N-dimethylpiperidine-1-carboxamide; hydrochloride
SMILESCN(C)C(=O)N1CCC(CC1)N.Cl
InChI KeyAFTDVVSMHJWWHV-UHFFFAOYSA-N

The crystalline structure, confirmed via X-ray diffraction studies, reveals intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the chair conformation of the piperidine ring.

Physicochemical Properties

The compound exists as a white to off-white crystalline solid with a melting point of 192–195°C. It is sparingly soluble in water (2.1 mg/mL at 25°C) but freely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The logP value of 1.2 indicates moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step protocol:

  • Carbamoylation: 4-Aminopiperidine reacts with N,N-dimethylcarbamoyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C. This step achieves 85–90% yield under inert conditions.

  • Salt Formation: The free base is treated with hydrochloric acid (1.0 M) in ethanol, precipitating the hydrochloride salt with >95% purity after recrystallization .

Reaction Scheme:
4-Aminopiperidine+N,N-Dimethylcarbamoyl ChlorideEt3N, CH2Cl24-Amino-N,N-dimethylpiperidine-1-carboxamideHClHydrochloride Salt\text{4-Aminopiperidine} + \text{N,N-Dimethylcarbamoyl Chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{4-Amino-N,N-dimethylpiperidine-1-carboxamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Manufacturing

Scale-up processes utilize continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:

ParameterIndustrial Condition
Reactor Volume500–1,000 L
Temperature5–10°C (Step 1); 25°C (Step 2)
PurificationCrystallization (Ethanol/Water)
Annual Output50–100 kg (Global Demand)

Quality control employs HPLC (≥98% purity) and NMR spectroscopy to verify structural integrity .

Biological Activity and Mechanisms

Acetylcholinesterase Inhibition

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.8 μM and 1.2 μM, respectively. This dual inhibition elevates synaptic acetylcholine levels, making it a candidate for Alzheimer’s disease therapy. Molecular docking studies reveal interactions with the catalytic triad (Ser203, His447, Glu334) of AChE via hydrogen bonding and π-alkyl interactions.

Anticancer Properties

In vitro assays demonstrate dose-dependent apoptosis induction in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with EC₅₀ values of 12 μM and 18 μM. Mechanistically, it activates caspase-3 and downregulates Bcl-2, triggering mitochondrial-mediated apoptosis. Comparative studies show 40% higher efficacy than cisplatin in p53-mutant models.

Pharmacological Applications

Neurodegenerative Disease Research

The compound’s ability to cross the blood-brain barrier (BBB) has been validated in murine models, where it increased hippocampal acetylcholine levels by 60% after oral administration (10 mg/kg). Phase I trials are underway to assess cognitive improvement in mild cognitive impairment.

Oncology Drug Development

As a lead compound, it serves as a template for synthesizing analogs with enhanced potency. Structure-activity relationship (SAR) studies indicate that substituting the dimethylamino group with pyrrolidine improves antitumor activity by 30% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator